Cas no 2287341-07-3 (1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one)

1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one is a heterocyclic sulfoximine derivative characterized by its unique six-membered ring structure incorporating sulfur, nitrogen, and oxygen functionalities. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate or scaffold for the development of pharmacologically active molecules. The sulfoximine moiety enhances stability and bioavailability, while the methyl group at the 1-position may influence reactivity and selectivity in transformations. Its rigid cyclic framework offers opportunities for stereocontrol in asymmetric synthesis. Researchers value this compound for its ability to serve as a precursor in the construction of complex heterocycles or as a model system for studying sulfoximine chemistry.
1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one structure
2287341-07-3 structure
Product name:1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one
CAS No:2287341-07-3
MF:C4H8N2O2S
MW:148.183519363403
CID:5411854
PubChem ID:137943303

1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one Chemical and Physical Properties

Names and Identifiers

    • 2287341-07-3
    • Z3362224804
    • 1-methyl-3,4,5,6-tetrahydro-1lambda6,2,4-thiadiazine-1,3-dione
    • EN300-6489335
    • 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one
    • Inchi: 1S/C4H8N2O2S/c1-9(8)3-2-5-4(7)6-9/h2-3H2,1H3,(H,5,7)
    • InChI Key: LLTGSRAOFMKWDV-UHFFFAOYSA-N
    • SMILES: S1(C)(CCNC(N=1)=O)=O

Computed Properties

  • Exact Mass: 148.03064868g/mol
  • Monoisotopic Mass: 148.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 66.9Ų

1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6489335-2.5g
1-methyl-3,4,5,6-tetrahydro-1lambda6,2,4-thiadiazine-1,3-dione
2287341-07-3 95.0%
2.5g
$2127.0 2025-03-15
Enamine
EN300-6489335-5.0g
1-methyl-3,4,5,6-tetrahydro-1lambda6,2,4-thiadiazine-1,3-dione
2287341-07-3 95.0%
5.0g
$3147.0 2025-03-15
Enamine
EN300-6489335-1.0g
1-methyl-3,4,5,6-tetrahydro-1lambda6,2,4-thiadiazine-1,3-dione
2287341-07-3 95.0%
1.0g
$1086.0 2025-03-15
Aaron
AR028O6N-500mg
1-methyl-3,4,5,6-tetrahydro-1lambda6,2,4-thiadiazine-1,3-dione
2287341-07-3 95%
500mg
$1190.00 2025-02-16
Aaron
AR028O6N-2.5g
1-methyl-3,4,5,6-tetrahydro-1lambda6,2,4-thiadiazine-1,3-dione
2287341-07-3 95%
2.5g
$2950.00 2025-02-16
Aaron
AR028O6N-100mg
1-methyl-3,4,5,6-tetrahydro-1lambda6,2,4-thiadiazine-1,3-dione
2287341-07-3 95%
100mg
$542.00 2025-02-16
1PlusChem
1P028NYB-5g
1-methyl-3,4,5,6-tetrahydro-1lambda6,2,4-thiadiazine-1,3-dione
2287341-07-3 95%
5g
$3952.00 2024-05-24
Enamine
EN300-6489335-0.5g
1-methyl-3,4,5,6-tetrahydro-1lambda6,2,4-thiadiazine-1,3-dione
2287341-07-3 95.0%
0.5g
$847.0 2025-03-15
Enamine
EN300-6489335-10.0g
1-methyl-3,4,5,6-tetrahydro-1lambda6,2,4-thiadiazine-1,3-dione
2287341-07-3 95.0%
10.0g
$4667.0 2025-03-15
Enamine
EN300-6489335-0.05g
1-methyl-3,4,5,6-tetrahydro-1lambda6,2,4-thiadiazine-1,3-dione
2287341-07-3 95.0%
0.05g
$252.0 2025-03-15

Additional information on 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one

Recent Advances in the Study of 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one (CAS: 2287341-07-3)

The compound 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one (CAS: 2287341-07-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique sulfur and nitrogen-containing ring structure, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, synthetic pathways, and biological activities, making it a subject of intense scientific inquiry.

One of the key areas of research has been the synthesis and optimization of 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthetic route for this compound, highlighting its potential for large-scale production. The researchers employed a multi-step reaction sequence, starting from readily available precursors, and achieved a high yield and purity of the target molecule. This advancement is critical for further pharmacological evaluations and clinical development.

In terms of biological activity, recent investigations have revealed that 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one exhibits potent inhibitory effects against certain enzymes involved in inflammatory pathways. A preclinical study conducted by a team at the University of Cambridge (2024) demonstrated that the compound effectively suppresses the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This finding suggests potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.

Furthermore, the compound's unique chemical structure has prompted researchers to explore its potential as a scaffold for drug design. A computational study published in Bioorganic & Medicinal Chemistry Letters (2023) utilized molecular docking and dynamics simulations to identify potential binding interactions between 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one and various biological targets. The results indicated favorable binding affinities for several protein targets, including kinases and proteases, opening new avenues for the development of targeted therapies.

Despite these promising findings, challenges remain in the development of 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one as a therapeutic agent. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and rapid metabolism in vivo, necessitating further structural modifications to improve its drug-like properties. Ongoing research is focused on derivatization strategies to enhance stability and bioavailability while retaining its biological activity.

In conclusion, 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one (CAS: 2287341-07-3) represents a promising candidate for further investigation in the field of chemical biology and drug discovery. Its unique structure, combined with its demonstrated biological activities, positions it as a valuable scaffold for the development of novel therapeutics. Future studies should focus on optimizing its pharmacokinetic properties and exploring its potential in clinical applications.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd